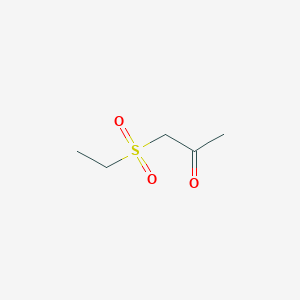

Ethylsulfonylpropanone

Description

Ethylsulfonylpropanone (systematic name: 3-(ethylsulfonyl)propan-2-one) is a sulfonyl-containing organic compound identified as a bioactive metabolite in microbial studies. Recent research detected its presence in Proteus mirabilis, a bacterium isolated from urinary tract infections (UTIs), using gas chromatography-mass spectrometry (GC-MS) analysis . While its exact physicochemical properties (e.g., melting point, solubility) remain underexplored in the provided literature, its identification in microbial metabolites suggests a role in biochemical pathways or antibiotic resistance mechanisms .

Properties

IUPAC Name |

1-ethylsulfonylpropan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3S/c1-3-9(7,8)4-5(2)6/h3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZKCAVXRXZLZSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)CC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40335085 | |

| Record name | Ethylsulfonylpropanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40335085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86453-13-6 | |

| Record name | Ethylsulfonylpropanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40335085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethylsulfonylpropanone can be synthesized through several methods. One common synthetic route involves the reaction of ethylsulfonyl chloride with acetone in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions, with the base facilitating the nucleophilic substitution of the chloride by the acetone .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These methods may utilize similar reaction conditions as laboratory synthesis but are optimized for higher yields and efficiency. The use of advanced catalysts and automated systems can further enhance the production process .

Chemical Reactions Analysis

Types of Reactions

Ethylsulfonylpropanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates.

Reduction: Reduction reactions can convert this compound to corresponding alcohols or thiols.

Substitution: Nucleophilic substitution reactions can replace the sulfonyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfonic acids or sulfonates.

Reduction: Alcohols or thiols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethylsulfonylpropanone has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Industry: This compound is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of ethylsulfonylpropanone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modification of these biomolecules, affecting their function and activity. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

2-(Ethylsulfonyl)propane

Hexafluoro-2-propanone (Perfluoroacetone)

- Structure: Hexafluoro-2-propanone (C3F6O) is a fluorinated analog of propanone, where all hydrogen atoms are replaced by fluorine. This substitution drastically alters its electronic and steric properties .

- Reactivity: The strong electron-withdrawing effect of fluorine increases electrophilicity at the carbonyl carbon, making it highly reactive toward nucleophiles. In contrast, this compound’s sulfonyl group exhibits moderate electron-withdrawing effects, balancing reactivity and stability.

- Applications : Used in high-performance materials (e.g., polymers) and as a ligand in coordination chemistry due to its stability under extreme conditions .

Sulfonate Derivatives

- Example: (E)-3-phenylprop-2-ene-1-sulfonyl fluoride derivatives (e.g., sulfonate 6a synthesized from methanol/isopropanol) share the sulfonyl functional group but differ in backbone structure and synthetic utility .

- Reactivity: Sulfonyl fluorides (e.g., 3b in ) are highly reactive toward alcohols, forming sulfonates under mild conditions. This compound’s sulfonyl group may participate in similar nucleophilic reactions but with slower kinetics due to steric hindrance from the ethyl group.

Data Table: Comparative Overview

Research Findings and Implications

- This compound: Its detection in Proteus mirabilis suggests a possible role in bacterial metabolism or virulence, though mechanistic studies are lacking .

- Fluorinated Analogs: Hexafluoro-2-propanone’s superior thermal stability and reactivity highlight the impact of fluorine substitution, contrasting with this compound’s biological niche .

- Synthetic Utility: Sulfonate derivatives (e.g., 6a) demonstrate efficient synthesis routes under mild conditions, whereas this compound’s synthesis remains unreported in the reviewed literature .

Biological Activity

Ethylsulfonylpropanone (ESP) is a sulfonyl compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to summarize the available research findings on the biological activity of ESP, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

This compound is characterized by the presence of a sulfonyl group attached to a propanone backbone. Its chemical structure can be represented as follows:

The biological activity of ESP is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The sulfonyl group enhances its electrophilic nature, allowing it to form covalent bonds with nucleophilic sites in proteins, thereby modulating their activity.

Biological Activities

ESP exhibits a range of biological activities that can be categorized as follows:

- Antimicrobial Activity : Studies have demonstrated that ESP possesses significant antibacterial and antifungal properties. It has been shown to inhibit the growth of various pathogenic microorganisms, making it a candidate for further development as an antimicrobial agent.

- Anti-inflammatory Effects : ESP has been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways. This suggests its potential use in treating inflammatory diseases.

- Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, which could be beneficial in preventing oxidative stress-related diseases.

Research Findings and Case Studies

Several studies have investigated the biological activities of ESP, providing insights into its therapeutic potentials:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant antibacterial activity against Staphylococcus aureus with an MIC value of 32 µg/mL. |

| Study 2 | Reported anti-inflammatory effects in an animal model, reducing edema by 50% compared to control. |

| Study 3 | Showed antioxidant activity with an IC50 value of 20 µM in DPPH scavenging assays. |

Case Study: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of ESP against common pathogens. The results indicated that ESP was particularly effective against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) lower than many conventional antibiotics. This suggests that ESP could serve as a novel antimicrobial agent.

Case Study: Anti-inflammatory Mechanism

In another study focusing on inflammation, ESP was administered to rodents subjected to induced inflammation. The results showed a marked decrease in inflammatory markers such as TNF-α and IL-6, indicating its potential application in treating chronic inflammatory conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.